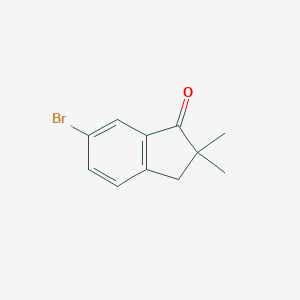

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives closely related to "6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one" involves bromination processes and the manipulation of methyl groups on benzene rings to affect the properties of biindenylidenedione derivatives. For instance, the synthesis of brominated biindenylidenediones from dimethyl-bi-1H-indene-diethyl-dihydroxy-diones showcases the complex chemical manipulations required to introduce bromo groups into the molecular structure, which significantly impacts the compound's photochromic and photomagnetic properties (Yong Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of brominated compounds similar to our compound of interest has been elucidated through crystallography, demonstrating variations in molecular arrangement and defectiveness compared with their precursors. For example, the analysis of single crystals of brominated biindenylidenediones reveals a defective tightness in molecular arrangement, highlighting the impact of bromination on the structural integrity and properties of these compounds (Yong Chen et al., 2010).

Chemical Reactions and Properties

The chemical reactions and properties of "this compound" derivatives are influenced by the presence of bromo and methyl groups. These substitutions can significantly alter the compound's reactivity and interaction with other substances. Research on similar compounds has shown that such modifications can lead to enhanced photochromic and photomagnetic properties, indicative of the versatile chemical behavior of these brominated derivatives (Yong Chen et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, are crucial for understanding the practical applications and handling of "this compound." While specific data on this compound were not found, studies on similar brominated organic compounds reveal that such modifications can significantly affect their solubility in various solvents, crystalline structure, and melting points, thereby influencing their applicability in different chemical contexts.

Chemical Properties Analysis

The chemical properties of "this compound" are defined by its functional groups and molecular structure. Bromination and the presence of dimethyl groups contribute to its reactivity, potentially offering unique interactions in chemical syntheses and applications. Similar compounds exhibit a range of reactions, including participation in photochromic and photomagnetic behaviors, underscoring the complex chemical nature of brominated indenones (Yong Chen et al., 2010).

Applications De Recherche Scientifique

Photochromic Properties and Molecular Structure

The research conducted by Chen et al. (2010) delves into the photochromic properties of related compounds synthesized from 6,6′-dimethyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-dione. It was observed that substituting hydrogen atoms with bromines in these compounds significantly impacts their photochromic and photomagnetic properties. The study provides insights into the molecular arrangement and UV-Vis absorption spectra, indicating potential applications in materials science, particularly for substances that change color when exposed to light (Chen et al., 2010).

Synthesis and Crystal Structure Analysis

Saeed et al. (2020) have synthesized new antipyrine derivatives and explored their crystal structure through X-ray analysis. They have focused on the intermolecular interactions and the role of hydrogen bonds and π-interactions in the stability of the molecular structures. This research might provide foundational knowledge for the synthesis and design of novel compounds with specific structural and functional properties, relevant in the field of pharmaceuticals and material science (Saeed et al., 2020).

Kinetics and Synthesis of Chromene Derivatives

Asheri et al. (2016) studied the synthesis, kinetics, and thermodynamics of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate. This compound is significant due to its application in pharmaceuticals, especially as anticancer drugs. Their research provides valuable insights into the reaction mechanisms and kinetics, crucial for the development and optimization of synthetic pathways in pharmaceutical chemistry (Asheri et al., 2016).

N-Heterocyclic Carbenes and Ring Enlargement Reactions

Schmidt et al. (2008) explored the reactions of l,2-dimethylindazolium-3-carboxylate to form N-heterocyclic carbenes, which were then reacted with α-halo ketones like 2-bromo-2,3-dihydro-1Η-inden-1-one. This reaction leads to cinnolines through a ring enlargement process. The research provides a deep understanding of the reactivity and applications of N-heterocyclic carbenes in synthetic chemistry, potentially contributing to the synthesis of complex molecular structures in pharmaceuticals and material sciences (Schmidt et al., 2008).

Safety and Hazards

Orientations Futures

The future directions for “6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one” and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, the versatility of the nickel-catalyzed reductive cyclization method has been demonstrated in several short stereoselective syntheses of medically valuable compounds .

Propriétés

IUPAC Name |

6-bromo-2,2-dimethyl-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFZPAUIJLEEAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1=O)C=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602236 |

Source

|

| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165730-10-9 |

Source

|

| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)

![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)

![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)

![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)